Cas no 1538406-32-4 (3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile)

3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile structure
1538406-32-4 structure
商品名:3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile
CAS番号:1538406-32-4
MF:C11H11FN2O
メガワット:206.216245889664
CID:5763412
PubChem ID:81540090

3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile 化学的及び物理的性質

名前と識別子

    • 1538406-32-4
    • AKOS020118681
    • 3-[(azetidin-3-yloxy)methyl]-5-fluorobenzonitrile
    • EN300-1146130
    • 3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile
    • インチ: 1S/C11H11FN2O/c12-10-2-8(4-13)1-9(3-10)7-15-11-5-14-6-11/h1-3,11,14H,5-7H2
    • InChIKey: KQGIDMSLKPLOEV-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C#N)C=C(C=1)COC1CNC1

計算された属性

  • せいみつぶんしりょう: 206.08554114g/mol
  • どういたいしつりょう: 206.08554114g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 45Ų

3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1146130-1.0g
3-[(azetidin-3-yloxy)methyl]-5-fluorobenzonitrile
1538406-32-4
1g
$0.0 2023-06-09

3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile 関連文献

3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrileに関する追加情報

3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile: A Promising Compound in Pharmaceutical Research

3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile, with the CAS number 1538406-32-4, represents a novel synthetic compound that has garnered significant attention in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, combines a fluorinated benzene ring with a nitrogen-containing azetidine moiety, creating a versatile scaffold for potential drug development. Recent advancements in medicinal chemistry have highlighted the importance of such compounds in targeting specific biological pathways, particularly in the context of inflammation and cancer therapy.

3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile is structurally distinct due to the presence of a fluorine atom at the 5-position of the benzene ring, which introduces unique electronic properties. This fluorination can enhance the molecule's metabolic stability and improve its binding affinity to target proteins. The azetidine ring, a four-membered cyclic amine, adds conformational rigidity to the molecule, potentially influencing its pharmacokinetic profile and biological activity.

Recent studies have focused on the synthetic pathways for 3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile, with particular emphasis on optimizing reaction conditions to achieve high yield and purity. Researchers have explored various coupling reactions, including Suzuki-Miyaura and Heck cross-coupling, to construct the key carbon-nitrogen bond. These methodologies not only demonstrate the synthetic feasibility of the compound but also underscore its potential as a building block for more complex molecules.

The biological activity of 3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile has been evaluated in multiple preclinical models. In vitro studies have shown that this compound exhibits anti-inflammatory properties by modulating the activity of key inflammatory cytokines. Additionally, its antitumor effects have been investigated in cancer cell lines, where it demonstrates the ability to induce apoptosis and inhibit cell proliferation. These findings suggest a potential role in the development of therapeutic agents for inflammatory diseases and oncology.

One of the most significant breakthroughs in the study of 3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile is its application in targeted drug delivery systems. The combination of the fluorinated benzene ring and the azetidine moiety allows for the design of prodrugs that can selectively release active metabolites at disease sites. This property is particularly valuable in reducing systemic toxicity and improving therapeutic efficacy.

Recent publications in pharmaceutical journals have highlighted the importance of computational modeling in understanding the molecular interactions of 3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile. Molecular docking studies have revealed its potential to bind to specific receptors, such as the cytokine receptors, which are implicated in various pathological conditions. These insights provide a foundation for further experimental validation and drug design optimization.

The synthetic flexibility of 3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile has also been explored in the context of drug discovery. By modifying the substituents on the azetidine ring or the fluorinated benzene ring, chemists have generated a series of analogs with varying biological activities. These modifications allow for the fine-tuning of the compound's pharmacological profile, enabling the identification of lead candidates for further development.

In addition to its therapeutic potential, 3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile has been studied for its environmental impact. Researchers have evaluated its biodegradability and potential for bioaccumulation, which are critical factors in the development of sustainable pharmaceuticals. These studies emphasize the importance of green chemistry principles in the synthesis and application of such compounds.

The clinical translation of 3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile is still in its early stages, but preliminary data from preclinical trials are promising. Ongoing research aims to address challenges related to drug formulation and delivery mechanisms, which are essential for translating laboratory findings into effective therapeutic strategies.

As the field of medicinal chemistry continues to evolve, compounds like 3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile will play a crucial role in the development of innovative therapies. The integration of advanced synthetic methods, computational modeling, and biological evaluation will be key to unlocking the full potential of this molecule and similar compounds in the future.

In conclusion, 3-[(Azetidin-3-yloxy)methyl]-5-fluorobenzonitrile represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential biological activities, make it a promising candidate for further research and development. As scientists continue to explore its properties and applications, this compound may pave the way for new therapeutic strategies in the treatment of various diseases.

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